N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with phenyl, dimethoxyphenyl, and methoxybenzyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-34-20-13-14-24(36-3)22(15-20)30-25-21-17-29-33(19-10-5-4-6-11-19)26(21)32-27(31-25)28-16-18-9-7-8-12-23(18)35-2/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQGGGUHACKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The phenyl, dimethoxyphenyl, and methoxybenzyl groups can be introduced using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent biological activity. Notably:
- Case Study: A study evaluated novel derivatives against breast cancer cell lines (MDA-MB-468 and T-47D), highlighting the effectiveness of specific derivatives in inhibiting cell growth .
Kinase Inhibition
The compound is being investigated for its potential as a casein kinase 1 (CK1) inhibitor. Aberrant activation of CK1 is linked to cancer and neurological disorders:
- Research Findings: A derivative was identified with an IC50 value of 78 nM against CK1, showcasing its potential as a therapeutic target .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines are also noted for their anti-inflammatory properties. The presence of methoxy groups in the structure enhances these effects by modulating inflammatory pathways.
Potential Applications in Drug Development
Given its diverse biological activities, N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is being explored for:
- Cancer Therapeutics: As a lead compound for developing new anticancer agents.
- Neuroprotective Agents: Targeting CK1 pathways could lead to treatments for neurodegenerative diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxybenzyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): Another compound with similar structural features and biological activities.
Uniqueness
N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds .
Biological Activity
The compound N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its promising biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Molecular Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C19H25N5O3
- Molecular Weight : 351.87 g/mol
Structural Representation
The structural representation of the compound is crucial for understanding its interactions at the molecular level. The key functional groups include:
- Pyrazolo[3,4-d]pyrimidine core
- Methoxy and dimethoxy substituents on the phenyl rings
- Amino functional groups contributing to its biological activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit inhibitory effects on various kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR). The inhibition of these kinases is significant due to their roles in cancer progression and cellular signaling pathways.
Case Study: CK1 Inhibition
In a study focused on CK1 inhibitors, derivatives of pyrazolo[3,4-d]pyrimidine were identified as effective agents with IC50 values in the nanomolar range. For instance:
- Compound Example : N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 of 78 nM against CK1 .
This highlights the potential of structurally similar compounds to target CK1 effectively.
Anti-Cancer Activity
Recent studies have demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine possess notable anti-proliferative properties against various cancer cell lines. For example:
- Compound 12b : Showed IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells . This compound also demonstrated strong inhibition against both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM, respectively.
Summary of Biological Activities
| Activity | Target/Cell Line | IC50 Value |
|---|---|---|
| CK1 Inhibition | CK1 | 78 nM |
| Anti-proliferative (A549) | Lung Cancer | 8.21 µM |
| Anti-proliferative (HCT-116) | Colon Cancer | 19.56 µM |
| EGFR Inhibition (WT) | EGFR | 0.016 µM |
| EGFR Inhibition (T790M) | Mutant EGFR | 0.236 µM |
Therapeutic Potential
The biological activities exhibited by this compound suggest its potential as a therapeutic agent in oncology. The compound's ability to inhibit critical signaling pathways involved in tumor growth positions it as a candidate for further development.
Future Directions
Further research is warranted to explore:
- In vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Combination Therapies : Investigating synergistic effects with existing cancer treatments.
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be maximized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a chlorinated pyrimidine intermediate (e.g., 4-chloro-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-6-amine) with substituted anilines or benzylamines under reflux conditions in polar aprotic solvents like ethanol or pyridine. DIEA (N,N-diisopropylethylamine) is often used as a base to enhance reactivity. Yield optimization (e.g., 73% in ) requires precise stoichiometry, controlled temperature, and purification via column chromatography or recrystallization .
Key Parameters Table :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine coupling | 3-chloro-4-fluoroaniline, DIEA, EtOH, reflux | 73% | |
| Pyridine reflux | Aromatic amines, dry pyridine, 6 h reflux | 61–85% |
Q. How can researchers confirm the compound’s structural integrity and purity post-synthesis?
Use a combination of 1H NMR (e.g., δ2.27 ppm for methyl groups in pyrazole rings), HPLC (>95% purity), and mass spectrometry (HRMS for molecular ion confirmation). Crystallization solvents (e.g., CHCl3/CH3OH) and melting point analysis (e.g., 188°C in ) further validate purity. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .
Advanced Research Questions
Q. How to design kinase inhibition assays to evaluate selectivity across receptor tyrosine kinases (RTKs)?
Use ATP-competitive binding assays with recombinant RTKs (e.g., EGFR, VEGFR) and measure IC50 values via fluorescence polarization. Include positive controls (e.g., imatinib for Bcr-Abl) and negative controls (kinase-dead mutants). Structural analogs in (e.g., 6-(2,5-dimethoxybenzyl) derivatives) show that methoxy groups at N4 and benzyl substituents at N6 influence selectivity. Cross-validate results with cellular assays (e.g., phosphorylation inhibition in HEK293 cells) .
Q. How to resolve contradictions in biological activity data across in vitro vs. cell-based assays?
Discrepancies often arise from differences in solubility, membrane permeability, or off-target effects. Address this by:
- Measuring logP (e.g., ACD/Labs Percepta) to assess lipid solubility.
- Using PAMPA assays for passive diffusion rates.
- Applying molecular dynamics simulations (e.g., GROMACS) to model intracellular interactions. emphasizes linking contradictions to theoretical frameworks (e.g., competitive vs. allosteric inhibition hypotheses) .
Q. What computational approaches predict binding modes and SAR for analogs?
Combine docking studies (AutoDock Vina with kinase crystal structures) and QSAR modeling (e.g., CoMFA for substituent effects). For example, ’s SMILES data and InChI keys enable 3D pharmacophore mapping. Validate predictions with free-energy perturbation (FEP) calculations to rank binding affinities of dimethoxy vs. trifluoromethoxy substituents .
Methodological Considerations for Data Interpretation
Q. How to analyze substituent effects on KCa2 channel modulation or RTK inhibition?
Create a SAR table comparing analogs:
Q. How to address low reproducibility in enzymatic assays?
Standardize buffer conditions (e.g., 10 mM MgCl2 for kinase assays), pre-incubate enzymes with inhibitors, and use internal controls (e.g., staurosporine). highlights training in chemical biology methods (e.g., dose-response curve normalization) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
